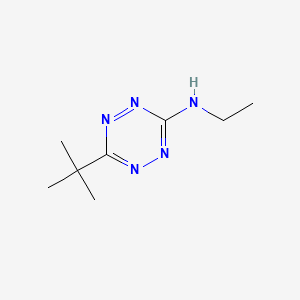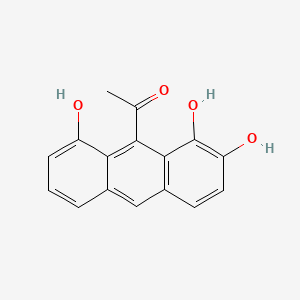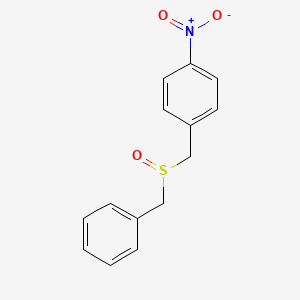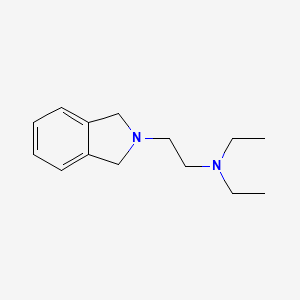
(1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone is a chemical compound characterized by the presence of a bromine atom, an ethyl group, an indolizine ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-ethylindolizine followed by a coupling reaction with 4-hydroxybenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the indolizine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
(1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the hydroxyphenyl group can participate in hydrogen bonding with active site residues, while the indolizine ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(1-Bromo-2-ethylindolizin-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone is unique due to the combination of its bromine atom, ethyl group, and hydroxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
77832-52-1 |
|---|---|
Molecular Formula |
C17H14BrNO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
(1-bromo-2-ethylindolizin-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H14BrNO2/c1-2-13-15(18)14-5-3-4-10-19(14)16(13)17(21)11-6-8-12(20)9-7-11/h3-10,20H,2H2,1H3 |
InChI Key |
VTCZTFSZRMOTKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)




![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)





![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
